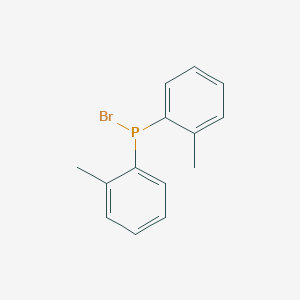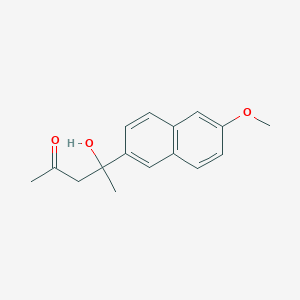
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one is a chemical compound with the molecular formula C16H18O3 and a molecular weight of 258.312 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxy-substituted naphthalene ring, and a pentanone structure. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between 6-methoxynaphthaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-4-(6-methoxynaphthalen-2-yl)pentanoic acid.
Reduction: Formation of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)pentanol.
Substitution: Formation of 4-hydroxy-4-(6-ethoxynaphthalen-2-yl)pentan-2-one.
Scientific Research Applications
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one: Similar structure but with a shorter carbon chain.
4-Hydroxy-4-methyl-2-pentanone: Similar structure but lacks the naphthalene ring.
Uniqueness
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one is unique due to the presence of both a methoxy-substituted naphthalene ring and a hydroxy-pentanone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
220689-89-4 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one |
InChI |
InChI=1S/C16H18O3/c1-11(17)10-16(2,18)14-6-4-13-9-15(19-3)7-5-12(13)8-14/h4-9,18H,10H2,1-3H3 |
InChI Key |
KJNJXKOIFUPTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


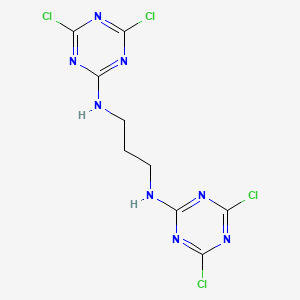
![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

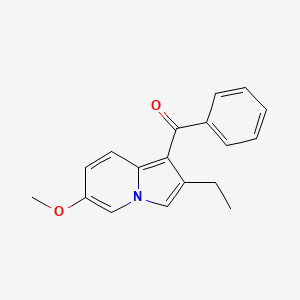
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
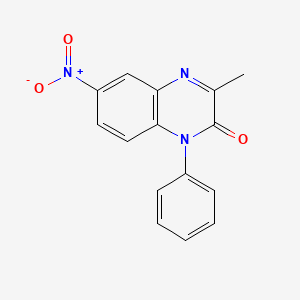
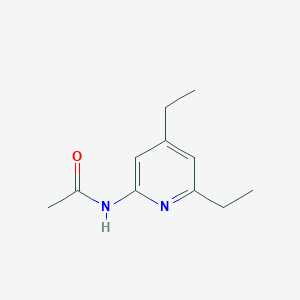

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
